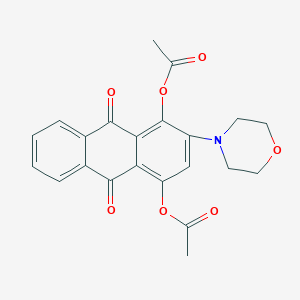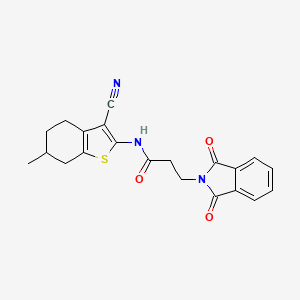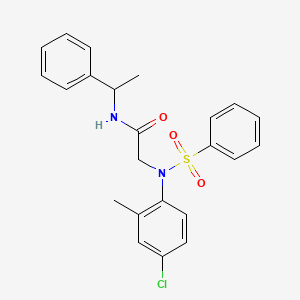![molecular formula C14H20N2O4S B5118264 N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5118264.png)
N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide, also known as MPS, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
Applications De Recherche Scientifique
N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide has a range of potential applications in scientific research, including its use as a tool for studying ion channels and their role in various physiological processes. This compound has been found to be a potent blocker of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in the sensation of pain and heat. This compound has also been studied as a potential treatment for various diseases, including cancer, diabetes, and neurodegenerative disorders.
Mécanisme D'action
N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide works by blocking the TRPV1 ion channel, which is involved in the sensation of pain and heat. This channel is found in a range of tissues throughout the body, including the skin, nerves, and brain. By blocking this channel, this compound can reduce the sensation of pain and heat, making it a potential treatment for a range of conditions.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including its ability to reduce pain and inflammation, regulate glucose metabolism, and protect against neurodegeneration. This compound has also been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide in lab experiments is its potency and specificity. This compound has been found to be a highly potent blocker of the TRPV1 ion channel, making it a useful tool for studying the role of this channel in various physiological processes. However, one limitation of using this compound in lab experiments is its potential for off-target effects. This compound has been found to interact with other ion channels and receptors, which may complicate its use in certain experiments.
Orientations Futures
There are a number of future directions for research on N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide, including its potential as a treatment for various diseases, its use as a tool for studying ion channels and their role in various physiological processes, and its potential for off-target effects. Other areas of research may include the development of new synthesis methods for this compound, the optimization of its potency and specificity, and the identification of new targets for this compound. Overall, this compound is a promising compound with a range of potential applications in scientific research.
Méthodes De Synthèse
N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide can be synthesized using a number of different methods, including the reaction of 2-methoxy-5-nitrobenzenesulfonyl chloride with pyrrolidine, followed by reduction with sodium borohydride. Other methods involve the reaction of 2-methoxy-5-nitrobenzenesulfonyl chloride with propanoyl chloride, followed by reduction with sodium borohydride. The resulting compound is then purified using a range of techniques, including column chromatography and recrystallization.
Propriétés
IUPAC Name |
N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-3-14(17)15-12-10-11(6-7-13(12)20-2)21(18,19)16-8-4-5-9-16/h6-7,10H,3-5,8-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFYEKIMUXUTJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(2-naphthyl)methanone](/img/structure/B5118187.png)
![2-({[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}methyl)benzonitrile](/img/structure/B5118194.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-1,3-thiazole-4-carboxamide](/img/structure/B5118196.png)
![N-[2-(2-chlorophenoxy)ethyl]-4-(ethylthio)-3-nitrobenzamide](/img/structure/B5118204.png)
![N-benzyl-2-{[4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]thio}acetamide](/img/structure/B5118211.png)

![1-[3-({[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B5118231.png)
![5-{[(4-chlorophenyl)thio]methyl}-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5118234.png)

![3-{5-[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5118258.png)

![7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5118273.png)
![methyl [(4'-methyl-4-biphenylyl)oxy]acetate](/img/structure/B5118275.png)
